An In-depth Technical Guide to Helional: Chemical Structure, Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to Helional: Chemical Structure, Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helional®, a synthetic aromatic aldehyde, is a widely utilized compound in the fragrance industry, prized for its fresh, floral, and aquatic scent profile. Beyond its olfactory applications, recent research has unveiled intriguing biological activities, opening new avenues for investigation in pharmacology and drug development. This technical guide provides a comprehensive overview of Helional, encompassing its chemical structure, physicochemical properties, detailed synthesis methodologies, and its interaction with biological signaling pathways. Quantitative data is presented in structured tables for clarity, and key experimental protocols and logical workflows are visualized using Graphviz diagrams.
Chemical Identity and Physicochemical Properties
Helional, systematically named 3-(1,3-benzodioxol-5-yl)-2-methylpropanal, is a chiral molecule, though it is most commonly used as a racemic mixture.[1] Its structure features a methyl-substituted propanal chain attached to a 1,3-benzodioxole (B145889) ring system.
Table 1: Chemical Identifiers for Helional
| Identifier | Value |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-2-methylpropanal[2][3] |
| CAS Number | 1205-17-0[2][3] |
| Molecular Formula | C₁₁H₁₂O₃[2][4] |
| SMILES | CC(CC1=CC2=C(C=C1)OCO2)C=O[5] |
| InChI | InChI=1S/C11H12O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-3,5-6,8H,4,7H2,1H3[4] |
| Synonyms | α-Methyl-1,3-benzodioxole-5-propanal, Ocean Propanal, Tropional, Heliobouquet[2][6] |
The physicochemical properties of Helional are crucial for its application in various formulations. It is a colorless to pale yellow liquid with limited solubility in water but is soluble in alcohols and oils.[4][6]
Table 2: Physicochemical Properties of Helional
| Property | Value | Reference(s) |
| Molecular Weight | 192.21 g/mol | [2][6] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Density | 1.159 - 1.167 g/mL at 20°C | [1][7] |
| Boiling Point | 282 °C | [1] |
| Flash Point | 101 °C | [7] |
| Vapor Pressure | 0.0003 mmHg at 23°C | [1] |
| log P | 1.37 | [1] |
| Refractive Index (nD20) | 1.5310 - 1.5380 | [7] |
| Solubility | Essentially insoluble in water | [7] |
Synthesis of Helional
The most common industrial synthesis of Helional involves a two-step process: a crossed-aldol condensation followed by a selective hydrogenation.[8][9] The synthesis starts with piperonal (B3395001) (heliotropin) and propanal.
General synthetic workflow for Helional.
Experimental Protocol: Synthesis of Helional
The following protocol is a representative example for the synthesis of Helional.
Step 1: Crossed-Aldol Condensation [10]
-
Dissolve piperonal (15g) in ethanol (B145695) (50ml).
-
Add a strong base catalyst, such as a strong-basicity ion exchange resin (e.g., D201, pre-treated). The weight of the resin should be 2.2-2.5 times the weight of piperonal.
-
Add propanal to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature, preferably between 30-40°C, for 5-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude intermediate, 2-methyl-3-(3,4-methylenedioxyphenyl)-2-propenal.
Step 2: Selective Hydrogenation [10][11]
-
Dissolve the crude intermediate (15g) in ethanol (50ml) and place it in a high-pressure reactor.
-
Add a hydrogenation catalyst, such as 5% Palladium on carbon (Pd/C) (0.75-0.8g).
-
Purge the reactor with hydrogen gas and then pressurize it to 3 kg/cm ².
-
Maintain the reaction at a controlled temperature of 40°C for 6 hours with stirring.
-
After the reaction is complete, cool the reactor to room temperature and release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the filtrate by vacuum distillation, collecting the fraction at 134-135°C (399Pa) to obtain Helional.
Spectroscopic Analysis
The structure of Helional can be confirmed through various spectroscopic techniques.
Table 3: Predicted Spectroscopic Data for Helional
| Technique | Key Features |
| ¹H NMR | Aldehydic proton (CHO): ~9.7 ppm (triplet). Aromatic protons: ~6.6-6.8 ppm (multiplets). -OCH₂O- protons: ~5.9 ppm (singlet). Aliphatic protons (-CH₂-CH-): ~2.5-3.0 ppm (multiplets). Methyl protons (-CH₃): ~1.1 ppm (doublet). |
| ¹³C NMR | Carbonyl carbon (C=O): ~204 ppm. Aromatic carbons: ~100-150 ppm. -OCH₂O- carbon: ~101 ppm. Aliphatic carbons (-CH₂-, -CH-): ~30-50 ppm. Methyl carbon (-CH₃): ~15 ppm. |
| IR (Infrared) | C=O stretch (aldehyde): ~1725 cm⁻¹. C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹. Aromatic C=C stretches: ~1600, 1500, 1450 cm⁻¹. C-O stretch (ether): ~1250 and 1040 cm⁻¹. |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z 192. Key Fragments: m/z 135 (loss of C₃H₅O), m/z 57 (C₃H₅O⁺). |
Biological Activity and Signaling Pathway
Recent studies have demonstrated that Helional exhibits biological activity beyond its role as a fragrance molecule. Specifically, it has been shown to be an agonist for the human olfactory receptor 2J3 (OR2J3). Activation of this receptor by Helional in non-small-cell lung cancer (NSCLC) cells (A549 cell line) has been shown to induce apoptosis and inhibit cell proliferation.
The signaling cascade initiated by Helional binding to OR2J3 involves the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways.
Helional-induced OR2J3 signaling pathway.
Experimental Protocols for Biological Assays
The following are generalized protocols for key experiments to assess the biological activity of Helional.
This assay measures the activation of a specific olfactory receptor by a ligand.
Workflow for Luciferase Reporter Assay.
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with plasmids encoding for OR2J3, a luciferase reporter gene under the control of a cyclic AMP response element (CRE), and necessary accessory proteins like RTP1L.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Odorant Stimulation: After 24 hours, replace the medium with a serum-free medium containing various concentrations of Helional.
-
Incubation: Incubate the cells with Helional for approximately 4 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luminescence indicates receptor activation.
This technique is used to detect the phosphorylation (activation) of specific proteins in a signaling pathway.
-
Cell Treatment and Lysis: Treat A549 cells with Helional for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
This assay measures the rate of new DNA synthesis, which is indicative of cell proliferation.
-
Cell Seeding and Treatment: Seed A549 cells in a 96-well plate and treat them with Helional for the desired duration.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition and Measurement: Add a colorimetric or fluorometric substrate and measure the signal using a microplate reader. A decrease in signal in Helional-treated cells compared to controls indicates inhibition of proliferation.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat A549 cells with Helional. Harvest the cells by trypsinization.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence signals.
Applications and Future Perspectives
Helional remains a cornerstone of the fragrance industry, valued for its unique and versatile scent profile.[12] It is widely used in a variety of consumer products, including perfumes, soaps, detergents, and air fresheners.[8][12]
The discovery of its biological activity as an agonist for OR2J3 has opened up exciting new possibilities for its application in the pharmaceutical and biomedical fields. The ability of Helional to induce apoptosis and inhibit proliferation in cancer cells suggests its potential as a lead compound for the development of novel anti-cancer therapies. Further research is warranted to explore the therapeutic potential of Helional and other odorants that interact with ectopically expressed olfactory receptors in various diseases.
Safety and Regulation
Helional is generally considered safe for its intended use in fragrance formulations. However, like many fragrance ingredients, it has the potential to be a dermal sensitizer (B1316253) in some individuals. Its use is regulated by organizations such as the International Fragrance Association (IFRA) to ensure consumer safety.
Conclusion
Helional is a multifaceted molecule with significant importance in both the fragrance and, increasingly, the scientific research communities. This guide has provided a detailed technical overview of its chemical structure, properties, synthesis, and biological activity, with a focus on providing actionable information for researchers and professionals. The elucidation of its interaction with olfactory receptors and downstream signaling pathways highlights the potential for fragrance molecules to have significant and specific biological effects, paving the way for new areas of therapeutic research.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal | 1205-17-0 [chemicalbook.com]
- 8. Helional - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. CN103880812A - Method for preparing helional - Google Patents [patents.google.com]
- 11. 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal synthesis - chemicalbook [chemicalbook.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
